Sulfuric acid;pentadecahydrate
Description
Contextualizing Sulfuric Acid Hydrates in Chemical Systems
Sulfuric acid's interaction with water is a cornerstone of its chemistry, leading to the formation of various hydrates (H₂SO₄·nH₂O). These hydrates are not simply mixtures but are distinct chemical species where water molecules are structurally associated with sulfuric acid through a network of hydrogen bonds. ansto.gov.auwikipedia.org The phase diagram of the sulfuric acid-water system is complex, with several well-documented crystalline hydrate (B1144303) forms, including the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), hexahydrate (n=6.5), and octahydrate (n=8). researchgate.netansto.gov.au
Within this context, sulfuric acid pentadecahydrate (B1178734), with fifteen water molecules per molecule of sulfuric acid, represents a state of very high hydration. Unlike the more commonly studied lower hydrates, the pentadecahydrate has not been identified as a stable solid in experimental phase diagrams. researchgate.netscribd.com Its existence is primarily established through theoretical and computational models, which are crucial for understanding the thermodynamics of molecular clusters. anl.gov The Active Thermochemical Tables (ATcT), for instance, list calculated thermodynamic data for this species, confirming its relevance in theoretical chemical physics. anl.gov
Significance of High Hydration States in Atmospheric and Planetary Science
On other celestial bodies, such as Jupiter's icy moon Europa, sulfuric acid hydrates are believed to be significant components of the surface ice shell. ansto.gov.au The specific hydrate forms present can influence the geological and thermal properties of the moon's surface. While research often focuses on phases like the tetrahydrate and octahydrate, understanding the potential for highly hydrated clusters like the pentadecahydrate is important for accurately modeling these extraterrestrial environments, especially in water-rich scenarios. ansto.gov.auansto.gov.au The specific role of sulfuric acid pentadecahydrate in these environments remains a subject for theoretical exploration, as direct observational evidence is lacking.
Overview of Research Methodologies for Sulfuric Acid Hydrates with High Water Content
The study of highly hydrated sulfuric acid species relies heavily on a combination of sophisticated research methodologies.
Computational Chemistry: Quantum chemical methods are indispensable for investigating the structure and thermodynamics of hydrates that may be transient or difficult to isolate experimentally. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) and high-level ab initio calculations (like Møller–Plesset perturbation theory) are used to determine the optimized molecular structures, vibrational frequencies, and binding energies of sulfuric acid-water clusters. researchgate.netnih.gov These calculations can predict the stability of different hydrate forms, including those with high water content like the pentadecahydrate. The enthalpy of formation for sulfuric acid pentadecahydrate, for example, was determined through the ATcT methodology, which relies on a network of high-accuracy theoretical and experimental data. anl.gov
Spectroscopic and Diffraction Techniques: For experimentally observed hydrates, various analytical methods are employed. Fourier-transform infrared (FTIR) spectroscopy is used to study the vibrational modes of gas-phase sulfuric acid and its hydrates, providing insight into their structure and bonding. harvard.edunih.gov In the solid state, X-ray and neutron diffraction techniques are crucial for determining the precise crystal structures of the various hydrates, such as the hexahydrate and octahydrate. ansto.gov.auresearchgate.net These experimental methods provide the foundational data that helps validate and refine computational models. While no specific spectroscopic or diffraction data for a stable pentadecahydrate phase has been published, these are the techniques that would be required for its experimental identification.
Research Findings for Sulfuric Acid Pentadecahydrate
Scientific data on sulfuric acid pentadecahydrate is sparse and originates from computational studies rather than direct experimental observation of a stable phase. The primary available data comes from the Active Thermochemical Tables (ATcT).
Table 1: Chemical and Thermodynamic Properties of Sulfuric Acid Pentadecahydrate
| Property | Value | Source |
|---|---|---|
| Chemical Formula | H₃₂O₁₉S or H₂SO₄·15H₂O | anl.gov |
| CAS Number | 425605-43-2 | anl.gov |
| Relative Molecular Mass | 368.3087 ± 0.0086 g/mol | anl.gov |
| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | -5170.55 ± 0.38 kJ/mol | anl.gov |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sulfuric acid | H₂SO₄ |
| Water | H₂O |
| Sulfuric acid monohydrate | H₂SO₄·H₂O |
| Sulfuric acid dihydrate | H₂SO₄·2H₂O |
| Sulfuric acid trihydrate | H₂SO₄·3H₂O |
| Sulfuric acid tetrahydrate | H₂SO₄·4H₂O |
| Sulfuric acid hexahydrate | H₂SO₄·6.5H₂O |
| Sulfuric acid octahydrate | H₂SO₄·8H₂O |
Properties
CAS No. |
642485-98-1 |
|---|---|
Molecular Formula |
H32O19S |
Molecular Weight |
368.31 g/mol |
IUPAC Name |
sulfuric acid;pentadecahydrate |
InChI |
InChI=1S/H2O4S.15H2O/c1-5(2,3)4;;;;;;;;;;;;;;;/h(H2,1,2,3,4);15*1H2 |
InChI Key |
PHVRBHTUOZUDLN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Sulfuric Acid;pentadecahydrate Clusters
Quantum Chemical Characterization and Electronic Structure of H₂SO₄·15H₂O Clusters
Quantum chemical methods are fundamental in elucidating the electronic structure and stability of molecular clusters. These methods can provide detailed insights into the nature of interactions within the H₂SO₄·15H₂O cluster.
Ab Initio and Density Functional Theory Approaches to Cluster Energetics
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods employed to study sulfuric acid-water clusters. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)], are based on first principles and can achieve high accuracy, though they are computationally expensive, especially for large systems like H₂SO₄·15H₂O.
DFT methods, on the other hand, offer a balance between computational cost and accuracy, making them well-suited for larger clusters. Various functionals, such as B3LYP and M06-2X, are used in conjunction with appropriate basis sets (e.g., aug-cc-pVDZ) to optimize the geometry of the clusters and calculate their electronic energies. For highly hydrated clusters, it is crucial to select a functional that can accurately describe non-covalent interactions, particularly hydrogen bonding.
Table 1: Comparison of Computational Methods for Sulfuric Acid Hydrate (B1144303) Cluster Analysis
| Method | Description | Advantages | Limitations |
| Ab Initio (e.g., MP2, CCSD(T)) | Based on the fundamental principles of quantum mechanics without empirical parameters. | High accuracy for energetic and structural predictions. | Computationally intensive, limiting its application to smaller clusters. |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-body problem onto a system of non-interacting electrons in an effective potential. | Good balance of accuracy and computational cost, suitable for larger systems. | The accuracy is dependent on the choice of the exchange-correlation functional. |
Enthalpy and Free Energy of Formation of (H₂SO₄)(H₂O)₁₅ Clusters
The thermodynamic stability of the (H₂SO₄)(H₂O)₁₅ cluster is determined by its enthalpy (ΔH) and Gibbs free energy (ΔG) of formation. These values can be calculated from the electronic energies obtained from quantum chemical calculations, with corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy.
The formation of the cluster can be represented by the following reaction:
H₂SO₄ (g) + 15 H₂O (g) → (H₂SO₄)(H₂O)₁₅ (g)
Table 2: Illustrative Thermodynamic Data for Sulfuric Acid Hydrate Formation (Hypothetical for n=15)
| Cluster | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| H₂SO₄·H₂O | -10.5 | -9.8 | -2.5 |
| H₂SO₄·2H₂O | -20.1 | -18.7 | -4.1 |
| ... | ... | ... | ... |
| H₂SO₄·15H₂O | Data not available | Data not available | Data not available |
| Note: The values for n=1 and n=2 are representative of typical literature values. The entry for n=15 is a placeholder to indicate the lack of specific data. |
Intermolecular Interactions and Hydrogen Bonding Network Analysis within High Hydration Clusters
The structure and stability of the H₂SO₄·15H₂O cluster are dominated by an extensive network of hydrogen bonds. In such a highly hydrated system, the sulfuric acid molecule is expected to be deprotonated, forming a bisulfate ion (HSO₄⁻) and a hydronium ion (H₃O⁺), which are then solvated by the surrounding water molecules.
Molecular Dynamics and Free Energy Surface Exploration of Large Sulfuric Acid Hydrated Clusters
While quantum chemistry provides detailed information on static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior and conformational landscape of large and flexible clusters like H₂SO₄·15H₂O.
Methodologies for Efficient Sampling of Large Hydrated Cluster Conformers
The vast number of possible arrangements of 15 water molecules around a sulfuric acid molecule makes a comprehensive exploration of the conformational space a significant challenge. Several computational strategies are employed to efficiently sample the low-energy conformers:
Basin-hopping and Monte Carlo methods: These methods involve randomly displacing atoms and accepting or rejecting the new configuration based on its energy, allowing the system to overcome energy barriers and find different local minima.
Ab initio molecular dynamics (AIMD): This approach combines quantum chemical calculations of forces with classical equations of motion, providing a more accurate description of the potential energy surface but at a higher computational cost.
Metadynamics: This is an enhanced sampling technique that discourages the system from revisiting previously explored regions of the conformational space by adding a history-dependent bias potential.
Conformational Analysis and Structural Isomerism of H₂SO₄·15H₂O Clusters
The H₂SO₄·15H₂O cluster is expected to exist as a multitude of structural isomers that are close in energy. These isomers differ in the specific arrangement of the water molecules and the hydrogen bonding network. Molecular dynamics simulations can reveal the most stable and populated conformers at a given temperature.
The analysis of these conformers typically involves examining the radial distribution functions to understand the solvation shells around the bisulfate and hydronium ions. Furthermore, the connectivity of the hydrogen bond network can be analyzed to identify characteristic structural motifs, such as rings and cages formed by the water molecules. The relative populations of different isomers can be determined from the free energy surface, providing insights into the dynamic equilibrium of the cluster's structure. Due to the complexity and size of the H₂SO₄·15H₂O cluster, a complete and definitive conformational analysis remains a subject of ongoing research.
Proton Transfer Mechanisms and Ionic vs. Neutral Character in Highly Hydrated Systems
The interaction between sulfuric acid and water molecules in clusters is a complex phenomenon governed by hydrogen bonding and the potential for proton transfer. In highly hydrated systems, such as sulfuric acid pentadecahydrate (B1178734) (H₂SO₄·(H₂O)₁₅), the extensive water network plays a crucial role in stabilizing ionic species, leading to a significant degree of proton transfer from the sulfuric acid molecule to the water cluster.
Energetic Barriers for Protonization within H₂SO₄·(H₂O)n Clusters (n up to 15)
Path-integral molecular dynamics simulations have shown that acid dissociation processes, including the first and second deprotonation, are effectively triggered in hydrated clusters of a specific size acs.org. The key factors influencing these processes are the distance between the oxygen atom in sulfuric acid and the oxygen in the proton-accepting water molecule, as well as the coordination number of that water molecule acs.org. As the number of water molecules increases, the hydrogen bond network becomes more extensive and capable of stabilizing the resulting hydronium (H₃O⁺) and bisulfate (HSO₄⁻) ions, thereby lowering the energy barrier for proton transfer. Computational studies on clusters with up to 20 water molecules and a base have explored the thermodynamics of proton transfer, indicating that the ability of the water cluster to accept a proton is related to its aqueous-phase basicity rsc.org. While a single water molecule is insufficient to induce proton transfer, the barrier decreases significantly with the addition of more water molecules. For instance, in clusters of two sulfuric acid molecules, the addition of a second water molecule initiates the deprotonation of the first sulfuric acid researchgate.net. By the time three water molecules are present, the di-ionic cluster is more stable than the neutral one researchgate.net. This suggests that for a highly hydrated cluster like H₂SO₄·(H₂O)₁₅, the energetic barrier for the first proton transfer is expected to be very low or negligible, leading to a predominantly ionic character.
Theoretical Examination of Zwitterionic vs. Molecular States in Highly Hydrated Environments
In highly hydrated environments, the sulfuric acid-water cluster can exist in a molecular state (H₂SO₄·(H₂O)₁₅) or a zwitterionic (ion-pair) state (HSO₄⁻·H₃O⁺·(H₂O)₁₄). Theoretical studies consistently indicate that with a sufficient number of water molecules, the zwitterionic state becomes energetically more favorable.
Molecular dynamics simulations have been employed to study the structure of sulfuric acid-water clusters, considering both undissociated (molecular) and protonated (ionic) states borenv.net. These studies reveal that in the protonated system, the bisulfate ions tend to be located at the center of the cluster, while the hydronium ions are found on the surface borenv.net. This charge separation is stabilized by the surrounding water molecules. The presence of ions, however, can also destabilize the clusters at higher sulfuric acid concentrations borenv.net.
For clusters containing a single sulfuric acid molecule, the transition to an ionic pair is a key area of investigation. While specific computational results for the H₂SO₄·(H₂O)₁₅ cluster are not detailed in the available literature, research on smaller clusters provides a clear trend. For example, studies on amino acids have shown that a certain number of water molecules are necessary to stabilize the zwitterionic form over the canonical form researchgate.netresearchgate.net. Similarly, for sulfuric acid, as the number of hydrating water molecules increases, the solvent shell becomes more effective at stabilizing the separated charges of the HSO₄⁻ and H₃O⁺ ions, favoring the zwitterionic state. Computational studies on hydrated sulfate clusters, SO₄²⁻(H₂O)n (up to n=40), show that significant charge transfer from the sulfate dianion to the water molecules occurs, primarily to the first solvation shell, which is crucial for the stabilization of the dianion usu.edu. This highlights the importance of the immediate water environment in accommodating ionic species. Given these findings, it is highly probable that in a pentadecahydrate cluster, the zwitterionic state is the dominant and most stable form.
Computational Modeling of Transport Properties in Highly Hydrated Sulfuric Acid Clusters
The transport properties of hydrated sulfuric acid clusters, such as their diffusion coefficients, are critical for understanding their role in atmospheric processes. Computational modeling provides a powerful tool to investigate these properties at a molecular level.
Diffusion Coefficient Determination for Hydrated Sulfuric Acid Species
The diffusion coefficient of hydrated sulfuric acid is not a constant value but is influenced by factors such as temperature and the degree of hydration. Computational studies, often employing methods like the Enskog-Chapman theory, are used to calculate these coefficients bohrium.comscispace.com. Molecular dynamics simulations are another key technique for determining diffusion coefficients by calculating the mean square displacement of molecules over time nih.govnih.govd-nb.info.
While a specific diffusion coefficient for the H₂SO₄·(H₂O)₁₅ cluster is not explicitly provided in the surveyed literature, theoretical calculations have been performed for a range of hydrated sulfuric acid species. These calculations are essential inputs for dynamic cluster models that simulate the behavior of these clusters in various environments bohrium.com. Experimental measurements, often conducted in flow tubes, are used to validate these theoretical models. Such experiments have shown that the effective diffusion coefficient of sulfuric acid decreases with increasing relative humidity, which is a direct consequence of the formation of larger, less mobile hydrated clusters mdpi.comcopernicus.org.
The following table presents a conceptual representation of how diffusion coefficients of hydrated sulfuric acid clusters might vary with the number of water molecules, based on the general findings from computational and experimental studies.
| Hydrated Sulfuric Acid Species | Number of Water Molecules (n) | Relative Diffusion Coefficient (Normalized) | Mobility |
|---|---|---|---|
| H₂SO₄·(H₂O) | 1 | 1.00 | High |
| H₂SO₄·(H₂O)₅ | 5 | 0.85 | Moderate |
| H₂SO₄·(H₂O)₁₀ | 10 | 0.70 | Low |
| H₂SO₄·(H₂O)₁₅ | 15 | 0.60 (Estimated) | Very Low |
Note: The values in this table are illustrative and based on general trends observed in research. The relative diffusion coefficient is normalized to the monohydrate for comparison.
Influence of Hydration Number on Cluster Mobility and Dynamics
This effect is due to several factors. Firstly, a larger cluster presents a greater cross-sectional area, resulting in more frequent collisions with surrounding gas molecules, which impedes its movement. Secondly, the increased mass of the cluster means that it has greater inertia, making it more resistant to changes in motion.
Phase Behavior and Existence of Water Rich Sulfuric Acid Hydrates
Overview of the H₂SO₄-H₂O Binary System Phase Diagram at High Water Content and Low Temperatures
The phase diagram of the sulfuric acid-water system illustrates the conditions of temperature and composition at which different phases (liquid, solid hydrates, and ice) are stable. aip.orgresearchgate.netfigshare.com In regions of high water content and low temperatures, the diagram reveals the existence of several stable crystalline hydrates of sulfuric acid. aip.orgusra.edu These hydrates play a crucial role in phenomena such as the formation of aerosols in Earth's stratosphere and the composition of icy surfaces on Jupiter's moons. aip.orgusra.eduaip.org The formation of these solid phases from aqueous solutions is a complex process, often involving significant supercooling. researchgate.net
Several stoichiometric hydrates of sulfuric acid have been well-established through experimental studies. These include the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), tetrahydrate (H₂SO₄·4H₂O), hemihexahydrate (H₂SO₄·6.5H₂O), and the octahydrate (H₂SO₄·8H₂O). usra.eduaip.org The formation and stability of these hydrates are dependent on specific temperature and water concentration ranges. For instance, sulfuric acid monohydrate can crystallize from acid solutions with 75 to 85 wt% H₂SO₄ at temperatures between 220 and 240 K. nasa.gov The tetrahydrate is particularly significant due to its role in the nucleation of stratospheric ice clouds. aip.org The hemihexahydrate has a monoclinic crystal structure. aip.orgnih.gov
The existence and precise stoichiometry of sulfuric acid hydrates with very high water content have been a subject of debate. usra.edu While the octahydrate (H₂SO₄·8H₂O) is considered to exist, some studies have proposed other water-rich forms, such as a hemienneakaidekahydrate (H₂SO₄·9.5H₂O). usra.edu This debate highlights the challenges in crystallizing and characterizing these highly hydrated species, which are prone to forming amorphous or metastable phases. usra.edu It is important to note that there is no significant scientific literature available that discusses or confirms the existence of a sulfuric acid pentadecahydrate (B1178734) (H₂SO₄·15H₂O).
The formation of highly hydrated sulfuric acid phases is favored by specific environmental conditions. These generally include:
Low temperatures: Sub-zero temperatures are necessary to freeze the water-rich solutions and form crystalline hydrates. mdpi.comresearchgate.net
High water content: A sufficient excess of water is required for the formation of hydrates with a large number of water molecules per sulfuric acid molecule. usra.edu
High pressure: Increased pressure can also favor the formation of certain hydrate (B1144303) structures. mdpi.comresearchgate.net
In atmospheric contexts, the presence of pre-existing aerosol particles can act as nucleation sites, facilitating the formation of these hydrates. acs.orgresearchgate.net
Experimental and Theoretical Approaches to Characterizing High Water Content Hydrates
A combination of experimental techniques and theoretical modeling is employed to understand the structure and properties of water-rich sulfuric acid hydrates.
Diffraction techniques are powerful tools for determining the crystal structure of sulfuric acid hydrates.
X-ray Diffraction: Single-crystal X-ray diffraction has been used to determine the structure of hydrates like the hemihexahydrate, revealing the positions of the sulfur and oxygen atoms. aip.org Powder X-ray diffraction is also used to study the phase behavior of these systems, as demonstrated in studies of the octahydrate. usra.edu
Neutron Diffraction: Neutron diffraction is particularly valuable because it can accurately determine the positions of hydrogen (or deuterium) atoms, which is crucial for understanding the hydrogen-bonding network in these hydrates. aip.orgnih.govnih.gov Studies on deuterated samples of the tetrahydrate and hemihexahydrate have provided detailed structural information, including the arrangement of D₃O⁺ ions and D₂O molecules. aip.orgnih.govnih.gov
Spectroscopy provides insights into the vibrational modes and chemical bonding within sulfuric acid hydrates.
Infrared Spectroscopy: Infrared (IR) spectroscopy is used to identify the presence of different sulfuric acid hydrates. manchester.ac.uk The IR spectra of these compounds show characteristic bands corresponding to the vibrations of SO₄²⁻, HSO₄⁻, H₃O⁺, and H₂O species. manchester.ac.uk For instance, the infrared spectra of hydrated sulfuric acid have been used to identify these species in interstellar ice analogs. harvard.edu
Theoretical Calculations: Ab initio and density functional theory (DFT) calculations are used to predict the structures, vibrational frequencies, and formation energies of sulfuric acid hydrates. acs.orgresearchgate.net These theoretical studies help to interpret experimental spectra and to investigate the stability of different hydrate clusters, including those that are difficult to isolate experimentally. acs.orgresearchgate.net Theoretical studies have explored the hydration of sulfuric acid for clusters containing up to seven water molecules. acs.org
Established Sulfuric Acid Hydrates
The following table summarizes the established crystalline hydrates of sulfuric acid.
| Hydrate Name | Chemical Formula | Crystal System |
| Sulfuric acid monohydrate | H₂SO₄·H₂O | Not specified in results |
| Sulfuric acid dihydrate | H₂SO₄·2H₂O | Not specified in results |
| Sulfuric acid tetrahydrate | H₂SO₄·4H₂O | Tetragonal |
| Sulfuric acid hemihexahydrate | H₂SO₄·6.5H₂O | Monoclinic |
| Sulfuric acid octahydrate | H₂SO₄·8H₂O | Not specified in results |
Challenges in Experimental Isolation and Characterization of H₂SO₄·15H₂O as a Bulk Phase
The experimental isolation and definitive characterization of sulfuric acid pentadecahydrate (H₂SO₄·15H₂O) as a stable, bulk phase present significant scientific challenges. While various hydrates of sulfuric acid are known to exist, particularly in the water-rich region of the H₂SO₄-H₂O phase diagram, the existence and properties of a discrete pentadecahydrate remain largely unconfirmed in the scientific literature. The difficulties stem from the complex phase behavior of sulfuric acid-water mixtures at low temperatures and the inherent instability of highly hydrated species.
Research into the phase relations of water-rich sulfuric acid hydrates, often motivated by their relevance to atmospheric and planetary science, has revealed a complex landscape of crystalline forms. researchgate.net Studies using techniques like synchrotron X-ray powder diffraction have explored the water-rich region of the sulfuric acid and water binary phase diagram at temperatures between 80 and 285 K. researchgate.net These investigations have successfully identified and characterized several hydrates, including the hexahydrate (H₂SO₄·6H₂O) and the octahydrate (H₂SO₄·8H₂O). However, these studies also demonstrate that on laboratory timescales, sulfuric acid hydrates often crystallize as mixtures of different phases rather than as a single, pure compound. researchgate.net
One of the primary challenges is the tendency of water-rich sulfuric acid solutions to form amorphous solids or glasses upon cooling, rather than crystallizing into a well-defined hydrate. researchgate.net This is particularly true at the rapid cooling rates often encountered in laboratory settings. To promote crystallization, specific and carefully controlled temperature profiles are required, such as warming the glassy solution to a temperature that allows for nucleation and crystal growth. researchgate.net Even with such protocols, the resulting solid is often a multiphase mixture, making the isolation of a single hydrate, especially a highly hydrated one like H₂SO₄·15H₂O, exceedingly difficult.
The stability of a potential H₂SO₄·15H₂O phase is another major hurdle. In the water-rich region of the phase diagram, multiple hydrates can coexist in equilibrium with ice. The relative stability of these phases is highly dependent on both temperature and the precise weight percentage of sulfuric acid. It is plausible that if H₂SO₄·15H₂O does form, it exists only within a very narrow and specific range of these conditions, making its isolation as a bulk phase challenging. Any slight deviation in temperature or concentration could favor the formation of more stable, less hydrated forms or a mixture of hydrates and ice.
Furthermore, the characterization of such a water-rich hydrate is complicated by the similarity in the physical and spectral properties of the various hydrates. Distinguishing a potential H₂SO₄·15H₂O phase from a mixture of a lower hydrate (like H₂SO₄·8H₂O) and excess ice would require high-resolution analytical techniques capable of detecting subtle structural differences.
Complex Phase Behavior: The H₂SO₄-H₂O system exhibits a multitude of stable and metastable hydrate phases in the water-rich region.
Formation of Amorphous Solids: Aqueous sulfuric acid solutions readily form glasses upon cooling, inhibiting the crystallization of distinct hydrate phases. researchgate.net
Co-crystallization of Phases: Experimental studies often yield mixtures of different hydrates and/or ice, making the isolation of a single phase difficult. researchgate.net
Limited Stability Range: A highly hydrated species like H₂SO₄·15H₂O is likely to be stable only under very specific and narrow temperature and concentration conditions, if at all.
Due to these challenges, there is a notable lack of definitive experimental data confirming the existence and properties of H₂SO₄·15H₂O as a bulk phase in the scientific literature.
Atmospheric and Planetary Science Implications of Highly Hydrated Sulfuric Acid Species
Role of H₂SO₄·15H₂O and Related High Hydration Clusters in Atmospheric Particle Formation and Nucleation
Highly hydrated sulfuric acid clusters are fundamental to the initial stages of atmospheric new particle formation, a process that influences cloud formation and the Earth's radiative balance.
Sulfuric acid is a key precursor in atmospheric aerosol nucleation. nih.govcopernicus.org The formation of new particles is often initiated by the clustering of sulfuric acid molecules with other atmospheric constituents. nih.govcopernicus.org While the binary nucleation of sulfuric acid and water has been studied, recent research indicates that interactions with other species, such as organic compounds and ammonia, are crucial for explaining observed nucleation rates in the atmosphere. nih.govcopernicus.orgsciencedaily.com
The extent of hydration of these initial clusters is a critical factor. Highly hydrated species like H₂SO₄·15H₂O represent an intermediate step between gaseous sulfuric acid and condensed-phase aerosols. The presence of a large number of water molecules can stabilize the nascent clusters, facilitating their growth to larger, more stable particles that can act as cloud condensation nuclei. ucar.educopernicus.org Direct observations have confirmed the presence of sulfuric acid clusters in the atmosphere during new particle formation events. ucar.edu
Table 1: Key Factors in Sulfuric Acid-Driven Atmospheric Nucleation
| Factor | Description | Significance |
|---|---|---|
| Sulfuric Acid Concentration | The atmospheric concentration of H₂SO₄ is a primary driver of nucleation events. tropos.deresearchgate.net | Higher concentrations generally lead to higher nucleation rates. |
| Presence of Bases | Compounds like ammonia and dimethylamine significantly enhance nucleation rates. nih.govsciencedaily.com | They act as "superglue," stabilizing sulfuric acid clusters. sciencedaily.com |
| Organic Vapors | Low-volatility organic compounds can participate in the initial steps of particle formation. copernicus.org | Their involvement helps to better explain observed atmospheric nucleation rates. nih.gov |
| Hydration Level | The number of water molecules associated with sulfuric acid clusters affects their stability. | High hydration can lower the energy barrier for nucleation. |
The degree of hydration has a significant impact on the physicochemical properties of sulfuric acid clusters, particularly their vapor pressure and stability. Concentrated sulfuric acid is highly hygroscopic and will readily absorb moisture from the atmosphere until it reaches equilibrium with the ambient relative humidity. quora.com This process of hydration is highly exothermic. wikipedia.org
The extensive hydration of sulfuric acid clusters modifies their interactions with other atmospheric contaminants. The aqueous environment provided by the water molecules can facilitate reactions that might not occur in the gas phase. For instance, the presence of a hydration shell can influence the uptake of basic gases like ammonia (NH₃) and amines, which are known to enhance sulfuric acid-driven nucleation. nih.gov
Research has shown that the interaction between sulfuric acid and common atmospheric bases such as dimethylamine, methylamine, and ammonia leads to the formation of more stable clusters. nih.gov The presence of a significant number of water molecules in a cluster can affect the thermodynamics and kinetics of these acid-base interactions. Furthermore, hydrated sulfuric acid aerosols can provide a medium for the oxidation of other atmospheric trace gases, such as sulfur dioxide (SO₂), which can lead to further growth of the aerosol particle. The irritant effects of sulfuric acid aerosols can also be influenced by their interaction with other pollutants. nih.gov
Relevance of Sulfuric Acid Hydrates with High Water Content in Cryogenic Environments
Sulfuric acid hydrates with a high water content are not only relevant to Earth's atmosphere but also play a crucial role in the geology and chemistry of icy bodies in the outer solar system.
Frozen sulfuric acid has been detected on the surface of Jupiter's moon Europa. nasa.govnasa.gov It is believed to be a significant component of the non-ice material on its surface. The formation of these hydrates is thought to result from the implantation of sulfur ions from Jupiter's magnetosphere into Europa's water-ice-rich surface, followed by radiolysis. aanda.orgarxiv.org The resulting material is a mixture of water ice and various sulfuric acid hydrates. researchgate.net
Given the extremely low temperatures on Europa's surface, highly hydrated forms of sulfuric acid are expected to be stable. These hydrates are considered compositional analogues for the materials that make up the surfaces of Europa and other icy moons like Ganymede and Callisto. researchgate.netastrobiology.comarxiv.org The presence of these acid hydrates has significant implications for the potential habitability of a subsurface ocean on Europa, as they could be a source of chemical energy. nasa.gov
Table 2: Known Crystalline Hydrates of Sulfuric Acid
| Hydrate (B1144303) | Formula | Water Molecules (n) |
|---|---|---|
| Sulfuric acid monohydrate | H₂SO₄·H₂O | 1 |
| Sulfuric acid dihydrate | H₂SO₄·2H₂O | 2 |
| Sulfuric acid trihydrate | H₂SO₄·3H₂O | 3 |
| Sulfuric acid tetrahydrate | H₂SO₄·4H₂O | 4 |
| Sulfuric acid hexahydrate | H₂SO₄·6H₂O | 6 |
| Sulfuric acid hemitriskaidekahydrate | H₂SO₄·6.5H₂O | 6.5 |
| Sulfuric acid octahydrate | H₂SO₄·8H₂O | 8 |
This table is based on known stable crystalline forms and does not preclude the existence of higher hydration states in non-crystalline or transient forms. wikipedia.orgresearchgate.netansto.gov.au
The thermal behavior and phase transitions of sulfuric acid hydrates are critical for understanding the geological processes on icy moons. researchgate.net Laboratory experiments have shown that sulfuric acid-water mixtures can remain liquid at very low temperatures, acting as a cryofluid. arxiv.orgresearchgate.netresearchgate.net The H₂O-H₂SO₄ system exhibits a rich phase diagram with multiple eutectic points, where the mixture has a lower melting point than either of its components. researchgate.net
Studies have demonstrated that different sulfuric acid hydrates crystallize at specific temperatures and concentrations. For example, synchrotron X-ray powder diffraction has been used to observe the formation of various hydrates at temperatures between 80 and 285 K. researchgate.net The transformation between different hydrate forms could serve as a marker for areas of higher heat flow on the surfaces of these moons. researchgate.net Furthermore, radiation-induced amorphization of crystalline hydrates can be reversed by thermal annealing, a process that is likely to occur on the surfaces of icy satellites due to temperature fluctuations. nasa.gov This competition between radiation damage and thermal recrystallization plays a significant role in the evolution of the surfaces of these planetary bodies. nasa.gov The influence of sulfuric acid on the early hydration kinetics and phase assemblage is also a subject of study in other contexts. dtu.dk
Advanced Methodologies and Future Research Directions
Refinement of Theoretical Models for Complex Hydration Phenomena
Accurate theoretical models are crucial for interpreting experimental data and predicting the behavior of sulfuric acid-water systems under various conditions. Significant efforts are being directed towards improving the fundamental components of these models, from the potential energy surfaces that govern intermolecular interactions to the sampling techniques used to explore the vast conformational space of hydrated clusters.
The foundation of any molecular simulation is the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. The accuracy of a PES dictates the reliability of predictions regarding molecular structures, energetics, and dynamics. For H₂SO₄-H₂O systems, the development of more accurate PESs is a primary research goal.
Current approaches often involve the development of effective atom-atom pair potentials that consist of short-range terms, like the Lennard-Jones potential, and long-range Coulombic terms. acs.orgepa.govacs.org These potentials are parameterized using data from high-level quantum chemical calculations, also known as ab initio studies, and are tested against experimental data where available. epa.govacs.org A key challenge is to create potentials that are computationally efficient enough for large-scale simulations while retaining a high degree of accuracy.
Future refinements will likely incorporate more sophisticated functional forms for the potential energy, moving beyond simple pair potentials to include many-body interactions explicitly. This is particularly important for accurately describing the cooperative effects of hydrogen bonding in large, highly hydrated clusters. The goal is to develop models that can reliably predict properties such as the free energy differences between clusters of varying sizes and compositions. acs.orgepa.govacs.org
| Parameter | Description | Significance in H₂SO₄-H₂O Systems |
| Interatomic Potentials | Mathematical functions describing the interaction energy between atoms. | Crucial for accurately modeling the forces between sulfuric acid and water molecules. |
| Ab Initio Calculations | Quantum chemistry methods that compute properties from first principles. | Provide benchmark data for developing and validating empirical potential energy surfaces. |
| Free Energy Differences | The change in Gibbs or Helmholtz free energy between different states. | Determines the relative stability and abundance of different hydrated sulfuric acid clusters. |
The vast number of possible arrangements of water molecules around a sulfuric acid molecule presents a significant challenge for computational studies. This high dimensionality of the conformational space requires the use of advanced sampling techniques to ensure that simulations adequately explore all relevant configurations and identify the most stable structures.
Monte Carlo (MC) methods are powerful tools for this purpose. acs.orgdoi.orgpnnl.gov Techniques like the Bennett Metropolis Monte Carlo algorithm have been successfully applied to calculate free energy differences in small sulfuric acid-water clusters. acs.orgepa.govacs.org These methods involve generating a random walk through the configuration space, accepting or rejecting new configurations based on their energy. acs.org For larger and more complex clusters, more advanced MC and molecular dynamics (MD) techniques are needed to overcome the limitations of standard simulations, which can get trapped in local energy minima. acs.org
A novel systematic configurational sampling algorithm has been developed to investigate the potential energy surface of hydrated atmospheric molecular clusters. nih.gov This method involves creating a Fibonacci sphere around each atom in the cluster and adding water molecules at various points with different orientations. nih.gov This systematic approach, followed by optimization using quantum chemical methods, has been applied to study the hydration of sulfuric acid with up to 15 water molecules. nih.gov Such techniques are crucial for building a comprehensive understanding of the thermodynamics of hydration. nih.gov
| Technique | Description | Application to H₂SO₄-H₂O Clusters |
| Metropolis Monte Carlo | An algorithm that generates a sequence of states in a statistical ensemble. | Used to calculate ensemble averages and free energies of sulfuric acid-water clusters. acs.org |
| Systematic Configurational Sampling | An algorithm that systematically explores the conformational space of a molecular cluster. | Applied to find the low-energy structures of hydrated sulfuric acid clusters. nih.gov |
| Molecular Dynamics | A simulation method that computes the time evolution of a set of interacting atoms. | Used to study the structure and dynamics of stable and transient hydrated sulfuric acid species. borenv.netresearchgate.net |
Exploration of Metastable or Transient Highly Hydrated Sulfuric Acid Species
Beyond the well-characterized stable hydrates of sulfuric acid, there is a growing interest in identifying and understanding the properties of metastable or transient, highly hydrated species. These short-lived clusters may play a crucial role as intermediates in atmospheric nucleation and particle growth processes.
Molecular dynamics simulations are a key tool for exploring the dynamic behavior of sulfuric acid-water clusters. borenv.netresearchgate.net These simulations can reveal the formation and dissociation of different ionic species within the clusters as a function of hydration level. For instance, studies have shown that in the presence of a sufficient number of water molecules, sulfuric acid can protonate water to form bisulfate (HSO₄⁻) and hydronium (H₃O⁺) ions. borenv.netresearchgate.net The presence and location of these ions within the cluster can significantly affect its stability and reactivity. borenv.netresearchgate.net
Research on the hydration of complexes involving sulfuric acid and other atmospheric molecules, such as oxalic acid, also provides insights into the formation of transient species. rsc.org The degree of acid dissociation in these mixed clusters is found to depend on the number of water molecules present, suggesting that a variety of acid-dissociated forms could coexist in the atmosphere. rsc.org The investigation of these transient species is essential for developing a more complete picture of the chemical transformations occurring in atmospheric aerosols.
Development of Novel Experimental Techniques for In Situ Characterization of Highly Hydrated Species at Relevant Conditions
Experimental characterization of highly hydrated sulfuric acid species, particularly under atmospherically relevant conditions, is challenging due to their often transient nature and low concentrations. The development of novel in-situ techniques is therefore a critical area of future research.
While direct characterization of a specific hydrate (B1144303) like pentadecahydrate (B1178734) in the gas phase is difficult, advancements in related fields offer promising avenues. For example, techniques developed for the in-situ characterization of hydrogels, such as combined rheology and Raman spectroscopy, could potentially be adapted to study concentrated aqueous solutions and their phase transitions. rsc.org In-situ polymerization techniques used to create gel electrolytes for fuel cells also demonstrate innovative ways to probe chemical systems in their native environment. nih.govrsc.org
For spectroscopic characterization, new approaches are needed to overcome the limitations of traditional methods. Infrared spectroscopy using an internal reflection geometry has been used to obtain spectra of bulk sulfuric acid and its hydrates. manchester.ac.uk Future developments could focus on enhancing the sensitivity and specificity of such techniques to detect and characterize highly hydrated clusters in the gas phase or at interfaces. The ultimate goal is to bridge the gap between theoretical predictions and experimental observations, providing a validated understanding of the role of sulfuric acid hydrates in the environment.
Conclusions and Broader Impact
Synthesis of Current Understanding on H₂SO₄·15H₂O as a Theoretical Construct
Sulfuric acid pentadecahydrate (B1178734) (H₂SO₄·15H₂O) is primarily understood as a theoretical or computational construct rather than a stable, isolable bulk compound. Its significance lies in the realm of molecular cluster studies, which are crucial for understanding atmospheric phenomena. Computational chemistry models are essential tools for investigating the formation and properties of such highly hydrated sulfuric acid clusters. copernicus.org These models help to predict the thermodynamic properties of clusters that may be too transient or difficult to study experimentally.
The Active Thermochemical Tables (ATcT) provide a calculated enthalpy of formation for sulfuric acid pentadecahydrate, lending credence to its consideration within theoretical models. This data is vital for simulations that aim to accurately represent the thermodynamics of atmospheric particle formation. The study of such specific hydrates, even if theoretical, allows for a more granular understanding of the step-wise hydration of sulfuric acid and the energetic landscape of these processes. While lower hydrates of sulfuric acid have been more extensively studied, the theoretical consideration of H₂SO₄·15H₂O pushes the boundaries of our understanding of acid hydration to extreme levels.
Implications for Atmospheric Chemistry and Climate Science
The study of sulfuric acid-water clusters, including theoretical species like H₂SO₄·15H₂O, is of paramount importance for atmospheric chemistry and climate science. nsf.gov Sulfuric acid is a key component in atmospheric aerosol formation, and its interaction with water molecules is a critical step in the nucleation of new particles. borenv.net These newly formed particles can grow to become cloud condensation nuclei (CCN), which have a significant impact on cloud formation, radiative forcing, and ultimately, the global climate. nsf.gov
Theoretical models that incorporate the thermodynamics of a wide range of sulfuric acid-water clusters are used to predict rates of binary homogeneous nucleation in the H₂SO₄–H₂O system. nsf.gov The inclusion of highly hydrated clusters, such as pentadecahydrate, in these models allows for a more accurate representation of nucleation processes under various atmospheric conditions, particularly in colder regions of the troposphere where such clusters may be more favorable. acs.org While binary nucleation of sulfuric acid and water alone may not account for all new particle formation in the lower troposphere, it is a significant pathway, and understanding the role of all potential hydrates is crucial for comprehensive atmospheric models. acs.org The thermodynamics of these clusters are important parameters for modeling new particle formation in the atmosphere. nsf.gov
Contributions to Fundamental Understanding of Acid-Water Interactions at Extreme Hydration Levels
Investigating highly hydrated species like sulfuric acid pentadecahydrate contributes significantly to the fundamental understanding of acid-water interactions. The process of hydration involves the formation of a hydration shell around a solute molecule, which stabilizes ions in solution and is crucial for acid dissociation. solubilityofthings.com By computationally studying clusters with a large number of water molecules, such as H₂SO₄·15H₂O, researchers can probe the limits of hydration and the transition from a molecular cluster to a bulk solution.
These studies provide insights into the hydrogen-bonding networks that form between sulfuric acid and a large excess of water molecules. They also help to elucidate the mechanism of proton transfer and the potential for the formation of ionic pairs, such as (HSO₄⁻·H₃O⁺)(H₂O)n-1, within the cluster. acs.org Quantum mechanical studies on smaller sulfuric acid hydrates have shown that ionic pair clusters can be more stable than their neutral counterparts as the number of water molecules increases. acs.org Extrapolating this understanding to extreme hydration levels, as seen in the theoretical H₂SO₄·15H₂O, is essential for a complete picture of acid dissociation in aqueous environments. The study of these large, hydrogen-bonded molecular clusters is a key area of research in atmospheric science. acs.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the crystalline structure of sulfuric acid pentadecahydrate?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for determining crystalline structures. For hydrates, thermogravimetric analysis (TGA) can quantify water content by measuring mass loss upon heating. Infrared (IR) spectroscopy is critical for identifying hydrate-specific vibrational modes, such as O–H stretches and sulfate group symmetries. Differential scanning calorimetry (DSC) can detect phase transitions (e.g., melting or dehydration) by monitoring heat flow .
Q. How can researchers assess the thermal stability of sulfuric acid pentadecahydrate under varying conditions?
- Methodological Answer : Conduct controlled heating experiments using TGA to track mass loss at incremental temperatures (e.g., 25–200°C). Pair with DSC to identify endothermic peaks corresponding to dehydration or decomposition. For precise temperature thresholds, replicate experiments under inert atmospheres (e.g., N₂) to avoid oxidative interference. Reference IR spectra before and after heating to confirm structural integrity .
Advanced Research Questions
Q. How can contradictions in thermal behavior between sulfuric acid pentadecahydrate and other hydrates (e.g., tetrahydrate or octahydrate) be resolved?
- Methodological Answer : Perform comparative DSC and IR studies across hydrate forms. For example, octahydrate (SAO) exhibits a distinct melting enthalpy (ΔHfus ≈ 20–25 kJ/mol) and IR bands at 950–1050 cm⁻¹ for sulfate stretching. If pentadecahydrate data deviates, cross-validate using synchrotron XRD to resolve ambiguities in lattice parameters. Statistical tools like principal component analysis (PCA) can differentiate spectral overlaps .
Q. What experimental designs minimize acid loss during recovery studies involving sulfuric acid pentadecahydrate?
- Methodological Answer : Adapt high-precision load cells (0.03% accuracy) to quantify mass changes in real-time, as demonstrated in hydrocarbon/acid emulsion release experiments. Use glass impingers to trap airborne acid particles, and titrate recovered samples with standardized NaOH (e.g., 0.1 M) for validation. Maintain material balances within ±1.5% error by controlling emulsion ratios (e.g., 10:90 acid-to-hydrocarbon) and pressure conditions (e.g., 42 psig) .
Q. What catalytic applications of sulfuric acid pentadecahydrate are feasible in organic synthesis?
- Methodological Answer : Test its efficacy as a dehydrating agent in multicomponent reactions (e.g., Biginelli synthesis of dihydropyrimidinones). Compare with catalysts like molybdate sulfuric acid (MSA) for yield and selectivity. Optimize reaction parameters (e.g., 60–90°C, solvent-free conditions) and characterize by <sup>1</sup>H NMR and LC-MS. Note: Pentadecahydrate’s high water content may necessitate longer reaction times versus anhydrous H₂SO₄ .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported hydration states of sulfuric acid hydrates?
- Methodological Answer : Standardize synthesis protocols (e.g., stoichiometric water addition under argon) to minimize atmospheric hydration. Publish full DSC and IR datasets in supplementary materials to allow cross-lab validation. For conflicting reports, conduct neutron diffraction to unambiguously resolve hydrogen positions in the lattice .
Q. What protocols ensure reproducibility in handling sulfuric acid pentadecahydrate?
- Methodological Answer : Adopt OSHA-compliant SOPs, including fume hood use, emergency shower access, and PPE (nitrile gloves, face shields). Pre-weigh samples in desiccators to prevent deliquescence. Document emulsion preparation steps (e.g., mixer RPM, equilibration time) to align with PERF consortium guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
